molecular formula C20H28N4O4 B2515201 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide CAS No. 2034194-61-9

1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide

Cat. No.: B2515201
CAS No.: 2034194-61-9
M. Wt: 388.468
InChI Key: XXBPDKPVOTVLEL-XFBNRCLWSA-N
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Description

1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyclohexyl group, and a pyrazine moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the oxan-4-yl group, and the attachment of the pyrazin-2-yloxy group to the cyclohexyl ring. Common reagents and conditions used in these reactions include:

    Formation of Pyrrolidine Ring: This step may involve the cyclization of an appropriate precursor using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of Oxan-4-yl Group: This step may involve the use of an oxan-4-yl halide and a suitable nucleophile.

    Attachment of Pyrazin-2-yloxy Group: This step may involve the use of a pyrazin-2-yloxy halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound may be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound may undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include KMnO4, CrO3, and hydrogen peroxide (H2O2).

    Reduction: Common reagents include LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or as a diagnostic agent.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide would depend on its specific molecular targets and pathways. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cell surface receptors to modulate signaling pathways.

    Modulation of Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(oxan-4-yl)-5-oxo-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]pyrrolidine-3-carboxamide may include other pyrrolidine derivatives, cyclohexyl compounds, and pyrazine-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various scientific fields. This combination of features may confer unique properties, such as specific binding affinities or reactivity patterns, that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(oxan-4-yl)-5-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c25-19-11-14(13-24(19)16-5-9-27-10-6-16)20(26)23-15-1-3-17(4-2-15)28-18-12-21-7-8-22-18/h7-8,12,14-17H,1-6,9-11,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBPDKPVOTVLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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